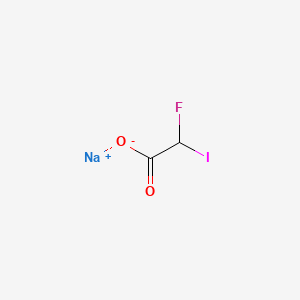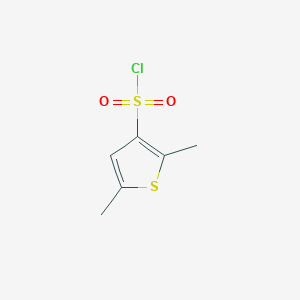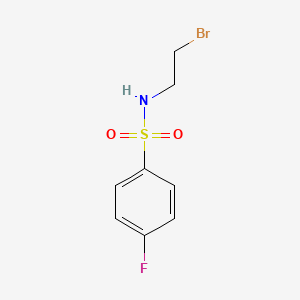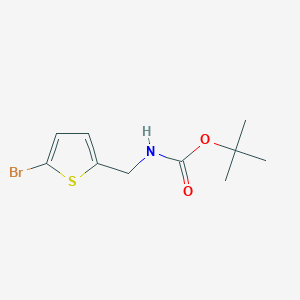
Sodium iodofluoroacetate
Overview
Description
Sodium iodofluoroacetate is an inorganic compound with the molecular formula C2HFINaO2. It is known for its use in various biochemical and industrial applications. This compound is a derivative of fluoroacetic acid, where one of the hydrogen atoms is replaced by an iodine atom, resulting in a unique chemical structure that imparts distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium iodofluoroacetate typically involves the following steps:
Reaction of Sodium Fluoroacetate with Iodine: Sodium fluoroacetate reacts with iodine in an appropriate solvent to produce an intermediate compound consisting of sodium fluoroacetate and sodium iodide.
Formation of this compound: The intermediate is then reacted with a base to generate this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: Sodium iodofluoroacetate undergoes various chemical reactions, including:
Halogenation: It can participate in halogenation reactions due to the presence of the iodine atom.
Carbon-Carbon Bond Formation: It is used in reactions that form carbon-carbon bonds, which are crucial in organic synthesis.
Rearrangement Reactions: It can undergo rearrangement reactions, leading to the formation of different structural isomers.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents to form different oxidation products.
Reducing Agents: It can be reduced under specific conditions to yield various reduced forms.
Bases and Acids: The compound can react with bases and acids, leading to different substitution and elimination products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions may yield dihalogenated products, while carbon-carbon bond formation reactions can produce complex organic molecules.
Scientific Research Applications
Sodium iodofluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for halogenation and carbon-carbon bond formation reactions.
Biology: The compound is employed in biochemical research, such as labeling protein tyrosine residues.
Mechanism of Action
The mechanism by which sodium iodofluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogenation reactions, leading to the modification of biological molecules. Additionally, the fluoroacetate moiety can interfere with metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Sodium Fluoroacetate: This compound is similar to sodium iodofluoroacetate but lacks the iodine atom.
Sodium Chloroacetate: Another related compound, where the fluorine atom is replaced by chlorine. It has distinct chemical reactivity and applications.
Uniqueness: this compound is unique due to the presence of both iodine and fluorine atoms in its structure. This combination imparts specific chemical properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
sodium;2-fluoro-2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FIO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQQVPWXDHQGRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HFINaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382079 | |
| Record name | Sodium iodofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177620-76-6 | |
| Record name | Sodium iodofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium iodofluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)









